molecular formula C17H18N2O4 B2482346 2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate CAS No. 387837-98-1

2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate

Cat. No.: B2482346
CAS No.: 387837-98-1
M. Wt: 314.341
InChI Key: CAEIYQJCXHYCFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate typically involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-aminobenzoic acid to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate
  • 2-[(2-Propoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate
  • 2-[(2-Butoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate

Uniqueness

2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups .

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-22-15-6-4-3-5-14(15)19-16(20)11-23-17(21)12-7-9-13(18)10-8-12/h3-10H,2,11,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEIYQJCXHYCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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